molecular formula C15H11F3O2 B12074932 5-Methoxy-2'-(trifluoromethyl)biphenyl-2-carbaldehyde

5-Methoxy-2'-(trifluoromethyl)biphenyl-2-carbaldehyde

Cat. No.: B12074932
M. Wt: 280.24 g/mol
InChI Key: UBVXOGVJOPWTFD-UHFFFAOYSA-N
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Description

5-Methoxy-2’-(trifluoromethyl)biphenyl-2-carbaldehyde is a biphenyl derivative characterized by the presence of a methoxy group at the 5-position, a trifluoromethyl group at the 2’-position, and an aldehyde group at the 2-position of the biphenyl structure. Biphenyl derivatives are widely studied due to their significant roles in medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2’-(trifluoromethyl)biphenyl-2-carbaldehyde can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of 4-Methoxy-2-(trifluoromethyl)phenylboronic acid with 2-bromobenzaldehyde in the presence of a palladium catalyst and a base . The reaction is typically carried out under mild conditions, making it a preferred method for synthesizing biphenyl derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors can further enhance the scalability and efficiency of the production process .

Mechanism of Action

The mechanism of action of 5-Methoxy-2’-(trifluoromethyl)biphenyl-2-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison: 5-Methoxy-2’-(trifluoromethyl)biphenyl-2-carbaldehyde is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for various synthetic and research applications, making it a valuable compound in multiple fields .

Properties

Molecular Formula

C15H11F3O2

Molecular Weight

280.24 g/mol

IUPAC Name

4-methoxy-2-[2-(trifluoromethyl)phenyl]benzaldehyde

InChI

InChI=1S/C15H11F3O2/c1-20-11-7-6-10(9-19)13(8-11)12-4-2-3-5-14(12)15(16,17)18/h2-9H,1H3

InChI Key

UBVXOGVJOPWTFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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